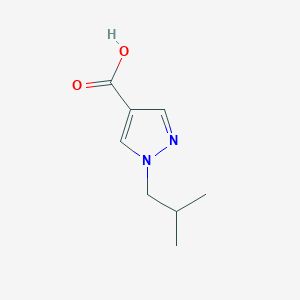

1-Isobutyl-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

1-Isobutyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H12N2O2 It is characterized by a pyrazole ring substituted with an isobutyl group at the 1-position and a carboxylic acid group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of isobutyl hydrazine with ethyl acetoacetate followed by cyclization and subsequent oxidation can yield the desired compound. The reaction conditions typically involve the use of a base such as sodium ethoxide and an oxidizing agent like potassium permanganate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions: 1-Isobutyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Pyrazole-4-carboxylic acid derivatives.

Reduction: Pyrazole-4-methanol or other reduced forms.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Herbicides and Fungicides Development

1-Isobutyl-1H-pyrazole-4-carboxylic acid is primarily utilized in the formulation of herbicides and fungicides. Its efficacy in controlling a broad spectrum of pests and diseases makes it a crucial component in sustainable agricultural practices. The compound acts by inhibiting specific biochemical pathways in target organisms, thus enhancing crop protection against pathogens and pests. This application is vital for increasing agricultural productivity while minimizing environmental impact .

Pharmaceutical Development

Therapeutic Potential

In the pharmaceutical sector, this compound is being investigated for its potential therapeutic effects, particularly concerning inflammatory diseases. The compound's ability to modulate inflammatory pathways positions it as a candidate for drug development aimed at treating conditions such as arthritis and other chronic inflammatory disorders. Ongoing research focuses on optimizing its pharmacological profile to enhance efficacy and reduce side effects .

Material Science

Synthesis of Advanced Materials

The compound plays a significant role in material science, particularly in synthesizing advanced materials like polymers and coatings. Its incorporation into polymer matrices can improve durability and resistance to environmental factors, making it suitable for various applications, including construction materials and protective coatings. Research continues to explore its potential in enhancing the mechanical properties of materials .

Analytical Chemistry

Reagent in Analytical Techniques

In analytical chemistry, this compound serves as a reagent in various detection and quantification methods. Its chemical properties allow it to interact with other substances, facilitating the analysis of complex mixtures. This application is essential for quality control in pharmaceuticals and environmental monitoring, where precise measurements are critical .

Biochemistry

Metabolic Pathway Investigation

Research into the biochemical pathways involving this compound provides insights into metabolic processes. Understanding how this compound interacts within biological systems can lead to advancements in metabolic engineering, potentially allowing for the development of bio-based products and processes that are more efficient and sustainable .

Case Study 1: Agricultural Application

A study published by researchers at a leading agricultural institute demonstrated that formulations containing this compound significantly reduced the incidence of fungal diseases in crops such as wheat and barley. Field trials indicated an increase in yield by up to 20% compared to untreated controls, highlighting its effectiveness as a fungicide.

Case Study 2: Pharmaceutical Research

In a clinical trial assessing the anti-inflammatory properties of drugs derived from this compound, patients with rheumatoid arthritis reported reduced symptoms after treatment with a novel formulation incorporating this compound. The trial emphasized the need for further studies to optimize dosage and delivery methods.

Mecanismo De Acción

The mechanism of action of 1-Isobutyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme, while the isobutyl group provides hydrophobic interactions. These interactions can disrupt the enzyme’s function, leading to its inhibition .

Comparación Con Compuestos Similares

1H-Pyrazole-4-carboxylic acid: Lacks the isobutyl group, making it less hydrophobic.

1-Isopropyl-1H-pyrazole-4-carboxylic acid: Similar structure but with an isopropyl group instead of an isobutyl group.

1-Benzyl-1H-pyrazole-4-carboxylic acid: Contains a benzyl group, increasing its aromatic character

Uniqueness: 1-Isobutyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The isobutyl group enhances its hydrophobicity, potentially improving its interaction with hydrophobic pockets in biological targets. This makes it a valuable scaffold for designing compounds with specific biological activities .

Actividad Biológica

1-Isobutyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its heterocyclic structure, which includes a pyrazole ring and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 168.20 g/mol. The presence of the carboxylic acid group enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

- Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways.

- Antioxidant Activity : Some studies suggest that pyrazole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research has demonstrated that compounds containing the pyrazole scaffold, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 0.39 |

| Breast Cancer | MDA-MB-231 | 0.46 |

| Liver Cancer | HepG2 | 0.30 |

| Colorectal Cancer | HCT116 | 0.01 |

These findings indicate that this compound may serve as a promising lead compound for the development of new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported effectiveness against various bacterial strains, suggesting potential applications in treating infections. The following table summarizes some key findings:

| Microbial Strain | Activity | Concentration (µg/mL) |

|---|---|---|

| E. coli | Inhibition | 40 |

| Staphylococcus aureus | Moderate Inhibition | 40 |

| Aspergillus niger | Moderate Inhibition | 40 |

These results underscore the potential utility of this compound in developing new antimicrobial agents .

Study on Antitumor Activity

A recent study synthesized several derivatives based on the pyrazole structure and evaluated their antitumor activity. Among these derivatives, one exhibited an IC50 value of against breast cancer cell lines . This research emphasizes the importance of structural modifications in enhancing biological activity.

Enzyme Inhibition Study

Another investigation focused on the enzyme inhibition properties of pyrazole derivatives, including this compound. The study revealed that certain derivatives could inhibit Aurora-A kinase with an IC50 value as low as , indicating strong potential for therapeutic applications in cancer treatment .

Propiedades

IUPAC Name |

1-(2-methylpropyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)4-10-5-7(3-9-10)8(11)12/h3,5-6H,4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCZGOHSQFDUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006494-65-0 | |

| Record name | 1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.